6-Phenyltetrahydro-2H-pyran-2-ol 6-Phenyltetrahydro-2H-pyran-2-ol
Brand Name: Vulcanchem
CAS No.: 10413-10-2
VCID: VC14348388
InChI: InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

6-Phenyltetrahydro-2H-pyran-2-ol

CAS No.: 10413-10-2

Cat. No.: VC14348388

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyltetrahydro-2H-pyran-2-ol - 10413-10-2

Specification

CAS No. 10413-10-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 6-phenyloxan-2-ol
Standard InChI InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
Standard InChI Key YPBBZYCPASYNKJ-UHFFFAOYSA-N
Canonical SMILES C1CC(OC(C1)O)C2=CC=CC=C2

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s IUPAC name, 6-phenyltetrahydro-2H-pyran-2-ol, denotes a tetrahydropyran ring system (a six-membered oxygen-containing heterocycle) with:

  • A hydroxyl group (-OH) at the 2-position.

  • A phenyl group (C₆H₅) at the 6-position.

The tetrahydropyran ring adopts a chair conformation, with the hydroxyl group occupying an axial or equatorial position depending on steric and electronic interactions. The phenyl substituent introduces significant steric bulk and aromatic π-system interactions, influencing both reactivity and physical properties .

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular formulaC₁₁H₁₄O₂
Molecular weight178.23 g/mol
LogP (Partition coefficient)~3.2 (estimated)
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors2 (oxygen atoms)

These values are extrapolated from structurally similar compounds, such as 6-pentyl-tetrahydro-2H-pyran-2-ol (LogP = 2.45) and (R)-6-phenyltetrahydro-2H-pyran-2-one (LogP = ~2.8). The phenyl group increases hydrophobicity compared to aliphatic substituents.

Synthetic Pathways and Methodological Considerations

Enantioselective Synthesis Strategies

While no direct synthesis of 6-phenyltetrahydro-2H-pyran-2-ol is documented, analogous routes for 6-substituted tetrahydropyrans suggest viable approaches:

Maitland-Japp Reaction

The Maitland-Japp reaction, which condenses δ-hydroxy-β-ketoesters with orthoamides or orthoesters, generates dihydropyran intermediates. For example, 6-substituted-2H-dihydropyran-4-ones can be reduced or functionalized to yield tetrahydropyran derivatives . Adapting this method:

  • Intermediate formation: React δ-hydroxy-β-ketoester with an orthoamide (e.g., N,N-dimethylformamide dimethyl acetal) to form a 6-phenyl-2H-dihydropyran-4-one.

  • Reduction: Use selective reducing agents (e.g., L-Selectride) to stereoselectively reduce the ketone to an alcohol, yielding the target compound .

Conjugate Addition of Organocuprates

Gilman cuprates (e.g., Ph₂CuLi) add to α,β-unsaturated ketones in a stereoselective manner. Applying this to 6-phenyl-dihydropyran-4-one precursors could install the hydroxyl group with 2,6-trans stereochemistry .

Functional Applications and Biological Relevance

Pharmaceutical Intermediates

Tetrahydropyran derivatives are pivotal in drug discovery due to their bioavailability and structural rigidity. For instance:

  • Diospongin B, a 3,3,6-trisubstituted tetrahydropyran, exhibits anti-osteoporotic activity .

  • 6-Phenyltetrahydro-2H-pyran-2-one (a lactone analog) shows anti-inflammatory properties, suggesting that the alcohol derivative could serve as a prodrug or synthetic intermediate.

Flavor and Fragrance Industry

Lactones and cyclic alcohols are widely used in perfumery for their musk-like odors. The hydroxyl group in 6-phenyltetrahydro-2H-pyran-2-ol could undergo esterification to produce fragrant derivatives.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Expected signals include:

    • A doublet of doublets for H-2 (δ ~4.0 ppm, coupling with H-1 and H-3).

    • A multiplet for the phenyl protons (δ ~7.2–7.4 ppm).

    • Axial-equatorial splitting for H-6 (δ ~3.5–4.5 ppm) .

  • IR Spectroscopy: Strong O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .

Future Research Directions

  • Stereochemical Optimization: Develop asymmetric catalysis methods to control the configuration at C-2 and C-6.

  • Biological Screening: Evaluate antimicrobial and anti-inflammatory activities in vitro.

  • Polymer Chemistry: Investigate ring-opening polymerization for biodegradable materials.

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